Journal Name:Energy & Environmental Science
Journal ISSN:1754-5692
IF:32.4
Journal Website:http://pubs.rsc.org/en/journals/journalissues/ee
Year of Origin:2008
Publisher:Royal Society of Chemistry
Number of Articles Per Year:481
Publishing Cycle:Monthly
OA or Not:Not
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/C2EE24148J
Hollow hierarchical spheres self-organized from the ultrathin nanosheets of α-Fe2O3 were prepared by a simple process. These ultrathin nanosheet subunits possess an average thickness of around 3.5 nm and show preferential exposure of (110) facets. Their Li ion storage and visible-light photocatalytic water oxidation performance are tested. Such hierarchical nanostructures show high Li storage properties with good cycling stability and excellent rate capabilities. The water oxidation catalytic activity is 70 μmol h−1 g−1 for O2 evolution under visible light irradiation and can be maintained for 15 hours. The structural features of these α-Fe2O3 nanocrystals are considered to be important to lead to the attractive properties in both Li storage and photocatalytic water oxidation, e.g. hollow interior, ultrathin thickness and largely exposed active facets.
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/C1EE02238E
BTL-FT processes for hydrocarbon production from syngas obtained from biomass gasification are becoming increasingly trendy as suitable alternatives to produce various high quality fuels for different applications. Many investigations are ongoing to test the suitability of biomass syngas for FTS using the traditionally employed catalysts. The choice of catalysts for these processes is normally restricted to Fe and Co-based materials as they provide the best compromise between performance and price. In this perspective, we aim to provide a comparative overview of the performance between Fe and Co-based high performance FTS catalysts for hydrocarbon production via BTL-FTS processes.
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/C1EE02497C
This review is an update of a previous review (A. J. Minnich, et al., Energy Environ. Sci., 2009, 2, 466) published two years ago by some of the co-authors, focusing on progress made in thermoelectrics over the past two years on charge and heat carrier transport, strategies to improve the thermoelectric figure of merit, with new discussions on device physics and applications, and assessing challenges on these topics. Understanding of phonon transport in bulk materials has advanced significantly as the first-principles calculations are applied to thermoelectric materials, and experimental tools are being developed. Some new strategies have been developed to improve electron transport in thermoelectric materials. Fundamental questions on phonon and electron transport across interfaces and in thermoelectric materials remain. With thermoelectric materials reaching high ZT values well above one, the field is ready to take a step forward and go beyond the materials' figure of merit. Developing device contacts and module fabrication techniques, developing a platform for efficiency measurements, and identifying applications are becoming increasingly important for the future of thermoelectrics.
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/C2EE03222H
Transition-metal fluorosulfates are currently being extensively explored for their use as cathodes in Li-ion batteries. Several new polymorphs of LiMSO4F (M = Fe, Mn, Zn) crystallizing in the tavorite, triplite and sillimanite structures have captured much recent interest, but synthetic access is limited and the underlying phase stability and ion transport in these materials are poorly understood. Here we report that solvothermal routes to LiMSO4F (M = Fe, Mn, Zn) offer significant advantage over both exotic ionothermal methods and solid state synthesis by enabling greater control of the chemistry. We show new limits for the onset of triplite crystallization, and report new phases in the Li[Fe,Zn]SO4F system that enable a fuller understanding of the complex chemistry and thermodynamics underlying these fascinating materials. The transformation of LiFeSO4F from the tavorite to the triplite polymorph is triggered in the absence of any substituents, proving that tavorite is an intermediate in the reaction pathway. As a result of structural changes between tavorite and triplite, their Li+ transport paths are quite different. Combined X-ray/neutron diffraction studies of the triplites suggest that distinct inter-site zig-zag paths must be involved, owing to complete cation disorder that impacts the electrochemical behavior.
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/C2EE02026B
To safely implement geologic carbon sequestration (GCS), a better understanding of geochemical reactions at supercritical CO2 (scCO2)–brine–clay mineral interfaces is necessary. This work investigated phlogopite dissolution and secondary mineral formation after freshly cleaved (001) surfaces were exposed to scCO2–brine systems. Phlogopite was used as a model clay mineral, and scCO2–1 M NaCl–phlogopite systems at 75 °C and 75 atm were chosen to mimic CO2 storage conditions in deep saline aquifers. Additional experiments were also performed at 95 °C to explore the effect of temperature on phlogopite dissolution. The dissolution activation energies for each element were calculated to be 64.2 kJ mol−1 for Si, 53.6 kJ mol−1 for Mg, and 78.4 kJ mol−1 for Al. Over 43 h of reaction time, the activation energy for K dissolution was calculated to be 35.9 kJ mol−1. A whole-mineral activation energy for phlogopite, 62.5 kJ mol−1, was estimated from the weighted mean values of the activation energies of the framework elements (Al, Si, and Mg). Swelling of the phlogopite outer layers, dissolution pit formation, and precipitation of both illite and amorphous silica were dominant at both temperatures. At 75 °C, normalized volumetric surface coverage (μm3/μm2) was 0.34 ± 0.74 for illite and 0.05 ± 0.90 for amorphous silica nanoparticles.
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/C2EE21341A
Recombination rates through bare, partially dyed, and fully dyed mesoporous TiO2 films have been measured, as well as the penetration kinetics of dye molecules into the films. We give evidence that homogeneous partial dye coverage cannot be achieved by short dyeing times or dilute dye solutions, due to the high sticking coefficient of the dyes on TiO2. A new method has been developed which gives homogenous partial dye coverage, based on full dyeing followed by partial desorption. Using this method we show that dyeing with N719, C101, or TG6 dyes provides only minor blocking of recombination, relative to bare TiO2. We also show that recombination rates across the bare TiO2 surface can vary strongly after treatment with mild base, acid, or a Lewis acid/base buffer. We find these treatments can change the density of trap states as well as the conduction band edge potential. We present a method, based on charge extraction, that corrects for changes in trap density when estimating shifts in the conduction band potential. The combined results suggest that the industrially favored fast dyeing procedures can lead to higher recombination rates, especially in the absence of the typical TiCl4 treatment, and under low (e.g. indoor) light levels. The results also explain some anomalous features seen in studies of exciton and hole conduction along partial coverage dye layers which were previously assumed to be homogenous.
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/C2EE03025J
A facile approach to fabricate a highly bendable plastic crystal composite electrolyte (PCCE) for use in shape conformable all-solid-state lithium-ion batteries is demonstrated. This strategy is based on integration of a semi-interpenetrating polymer network (semi-IPN) matrix with a plastic crystal electrolyte (PCE, 1 M lithium bis-trifluoromethanesulfonimide in succinonitrile). In comparison to conventional carbonate-based electrolytes, salient benefits of the PCE are the thermal stability and nonflammability, which show promising potential as a safer electrolyte. The semi-IPN matrix in the PCCE is composed of a UV (ultraviolet)-crosslinked ethoxylated trimethylolpropane triacrylate polymer network and polyvinylidene fluoride-co-hexafluoropropylene (as a linear polymer). Solid electrolyte properties of the PCCE are investigated in terms of plastic crystal behavior, mechanical bendability, and ionic transport. Owing to the presence of the anomalous semi-IPN matrix, the PCCE exhibits unprecedented improvement in bendability, along with affording high ionic conductivity. Based on this understanding of the PCCE characteristics, feasibility of applying the PCCE to solid electrolytes for lithium-ion batteries is explored. The facile ionic transport of the PCCE, in conjunction with suppressed growth of cell impedance during cycling, plays a crucial role in providing excellence in cell performance. These advantageous features of the PCCE are further discussed with an in-depth consideration of the semi-IPN matrix architecture and its specific interaction with the PCE.
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/C2EE21153J
Mechanically strong monoliths of zeolite NaKA with a hierarchy of pores displayed very high CO2-over-N2 selectivity. The zeolite monoliths were produced by pulsed current processing (PCP) without the use of added binders and with a preserved microporous crystal structure. Adsorption isotherms of CO2 and N2 were determined and used to predict the co-adsorption of CO2 and N2 using ideal adsorbed solution theory (IAST). The IAST predictions showed that monolithic adsorbents of NaKA could reach an extraordinarily high CO2-over-N2 selectivity in a binary mixture with a composition similar to flue gas (15 mol% CO2 and 85 mol% N2 at 25 °C and 101 kPa). Structured NaKA monoliths with a K+ content of 9.9 at% combined a CO2-over-N2 selectivity of >1100 with a high CO2 adsorption capacity (4 mmol g−1) and a fast adsorption kinetics (on the order of one minute). Estimates of a figure of merit (F) based on IAST CO2-over-N2 selectivity, and time-dependent CO2 uptake capacity, suggest that PCP-produced structured NaKA with a K+ content of 9.9 at% offers a performance far superior to 13X adsorbents, in particular at short cycle times.
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/C2EE21327C
The domain size, domain purity and interfacial width between domains for a bulk heterojunction are controllably altered through use of Cahn–Hilliard modeling and their relative effect on OPV performance is predicted using Monte Carlo modeling. It is found that locally sharp, well-connected domains of only 4 nm extent out perform morphologies with broadened interfaces and/or impure domains even when domain sizes were at the ‘optimum’ size of ∼10 nm. More generally, these data provide information on the most effective method to optimize the as-cast bulk heterojunction morphology depending upon initial domain purity and the nature of interfaces between domains. Further, it indicates why morphology optimization is more effective for some blends than others. It is shown that the quench depth of the blend can be used as a general technique to control the interfacial structure of the morphology and realize substantial increases in short circuit photocurrent.
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/C2EE21310A
The simultaneous production of hydrogen and degradation of organic pollutants (4-chlorophenol, urea, and urine) was successfully achieved using titania photocatalysts which were modified with both anion adsorbates (fluoride or phosphate) and (noble) metals (Pt, Pd, Au, Ag, Cu, or Ni). The dual-function photocatalysis worked only when both components coexisted on the surface of TiO2, whereas TiO2 modified with a single surface component (F–TiO2, P–TiO2, or Pt/TiO2) was inactive under the same experimental condition. Two main surface-modified photocatalysts, F–TiO2/Pt (surface fluorinated and platinized) and P–TiO2/Pt (surface phosphated and platinized), were similarly active for dual-function photocatalysis in the anoxic suspension under UV irradiation. With these catalysts employed, the degradation of 4-chlorophenol (or urea) was accompanied by the concurrent production of H2. The synergistic effect greatly depended on the kind of metal and pH. The activity of F–TiO2/Pt gradually decreased with increasing pH, which makes the application of F–TiO2/Pt limited to the acidic pH region. On the other hand, P–TiO2/Pt exhibited a consistent activity over a wide range of pH, which makes P–TiO2/Pt a more practical dual-function photocatalyst. The synergistic effect of anions and metal deposits on the surface of TiO2 enhanced the interfacial electron transfer and reduced the charge recombination which resulted in a maximum of 20-fold increase of H2 production compared to metal deposited TiO2 in the presence of 4-chlorophenol.
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/C2EE22699E
Recently, the LiFeSO4F material has been reported as the highest potential Fe-based cathode material for Li-ion batteries. Its working voltage vs. Li+/Li0 jumps from 3.6 V to 3.9 V when LiFeSO4F is synthesized with the fully ordered tavorite structure and the fully disordered triplite structure, respectively. The present study aims at rationalizing this voltage increase by means of DFT + U calculations combined with crystallographic and electrostatic analyses. We show that the triplite polymorph, although characterized by two distinct edge-shared crystallographic sites, locally exhibits corner-sharing connections between consecutive FeO4F2 octahedra, exactly as in the tavorite polymorph. As a consequence, edge-sharing connections exist in the lithiated triplite structure between consecutive FeO4F2 and LiO4F2 polyhedra. We then demonstrate that the origin of the voltage increase lies in the difference in the anionic networks of the two polymorphs, and more specifically in the electrostatic repulsions induced by the configuration of the fluorine atoms around the transition metal in the two polymorphs (trans- vs. cis-configurations in tavorite vs. triplite polymorphs). Such a finding should help in the design of novel high potential fluorosulphate materials, which beyond enhanced performances present sustainability attributes as they can be made from abundant elements and via low temperature eco-efficient processes.
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/C2EE90050E
A graphical abstract is available for this content
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/C3EE41063C
Future generations of wearable electronic systems and mobile communication place a great demand for harvesting energy from ambient environments or human movements. Soft fiber-based electric power generators are attractive in meeting the requirements of wearable devices because of efficient energy conversion performance, high durability and comfort. In this paper, we present a novel all-fiber wearable electric power nanogenerator, which consists of a PVDF–NaNbO3 nanofiber nonwoven fabric as an active piezoelectric component, and an elastic conducting knitted fabric, made from segmented polyurethane and silver coated polyamide multifilament yarns, as the top and bottom electrodes. The non-uniform deformation distribution in a compressed nanogenerator device determines the complex operating modes in the piezoelectric nanofiber nonwoven fabric. The nanogenerator consistently produces a peak open-circuit voltage of 3.4 V and a peak current of 4.4 μA in cyclic compression tests at 1 Hz and a maximum pressure of 0.2 MPa, which is comparable to normal human walking motion. More importantly, the all-fiber nanogenerator retains its performance after 1 000 000 compression cycles, demonstrating great promise as a wearable energy harvester that converts the mechanical energy of human movement into electricity.
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/C3EE24241B
This study introduces and analyzes a novel system for algal biofuel production that synergistically integrates algal wastewater treatment with hydrothermal liquefaction (HTL) of wastewater biosolids and algae into bio-crude oil. This system maximizes the biofuel potential of wastewater inputs by internally capturing and recycling carbon and nutrients – a powerful concept referred to as multi-cycle nutrient reuse, which amplifies waste nutrients into multiple cycles of algal biomass and bioenergy production. We call this system “Environment-Enhancing Energy” (E2-Energy) because it can simultaneously improve conventional wastewater treatment by nutrient removal and production of a large amount of biofuel co-products. Moreover, E2-Energy resolves several key bottlenecks commonly associated with large-scale algal biofuel production including: contamination of target high-oil algal cultures, high nutrient costs/usage, unsustainable fresh water usage, and large energy inputs for dewatering/extraction. A series of algal cultivation and HTL experiments were conducted to confirm the primary steps and performance characteristics of the E2-Energy system. These experiments showed: (1) low-oil, mixed algal–bacterial biomass can be successfully cultured with the recycled HTL aqueous product; (2) both organics and nutrients are removed from wastewater during algal–bacterial biomass production (63–95% reduction); (3) this low-oil, algal–bacterial biomass can be converted into bio-crude oil via HTL with a high yield (∼50%) and a net positive energy balance; and (4) the HTL step re-releases nutrients to an aqueous phase product that can be recycled back to step (1). This repeating loop of steps 1–4 facilitates multi-cycle reuse of nutrients and thus provides biomass amplification. A mathematical model was also developed using STELLA® to simulate mass balances for long-term E2-Energy operations with internal recycling of nutrients and carbon. The model results showed that E2-Energy can amplify the biomass and biofuel production from wastewater by up to 10 times, which gives it the potential to replace all US petroleum imports using only current wastewater feedstocks and carbon dioxide from the atmosphere or point sources. Thus, E2-Energy represents a major paradigm shift—where wastewater treatment systems become optimized biofuel producers with enhanced effluent quality, which provides a viable and advantageous pathway to sustainable, carbon-neutral energy independence.
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/C3EE43501F
Renewable energy can be generated when mixing seawater and river water. This energy is captured in reverse electrodialysis (RED) using ion exchange membranes. Although natural sources of seawater and river water are composed of a mixture of monovalent and multivalent ions, laboratory research on RED is generally performed with artificial solutions of sodium chloride. This research demonstrates that the presence of magnesium- and sulphate ions in feed solutions with NaCl has a major effect on the obtained open circuit voltage and power density for three different membrane types. When using a mixture with a molar fraction of 10% MgSO4 and 90% of NaCl in both feed waters, the experimentally obtained power density in steady state decreases from 29% to 50% compared to the case where the feed solutions contain only NaCl as a salt. This effect is among others explained by the transport of Mg2+ and SO42− against their concentration gradient, as is elaborated in a theoretical framework and which is justified by experimental data. Non-stationary cases, where feed water is switched from a NaCl solution to a mixture of NaCl and MgSO4, show that the voltage response time is in the order of tens of minutes up to several hours, due to ion exchange between the membranes and the feed water. The knowledge gained from electrochemical measurements under stationary and non-stationary conditions and a novel technique to monitor the ion transport inside cation exchange membranes can be used to improve the obtained power density in practical applications of RED using natural feed water.
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/C3EE43987A
The piezoelectric effect in poly(vinylidene fluoride), PVDF, was discovered over four decades ago and since then, significant work has been carried out aiming at the production of high β-phase fibres and their integration into fabric structures for energy harvesting. However, little work has been done in the area of production of “true piezoelectric fabric structures” based on flexible polymeric materials such as PVDF. In this work, we demonstrate “3D spacer” technology based all-fibre piezoelectric fabrics as power generators and energy harvesters. The knitted single-structure piezoelectric generator consists of high β-phase (∼80%) piezoelectric PVDF monofilaments as the spacer yarn interconnected between silver (Ag) coated polyamide multifilament yarn layers acting as the top and bottom electrodes. The novel and unique textile structure provides an output power density in the range of 1.10–5.10 μW cm−2 at applied impact pressures in the range of 0.02–0.10 MPa, thus providing significantly higher power outputs and efficiencies over the existing 2D woven and nonwoven piezoelectric structures. The high energy efficiency, mechanical durability and comfort of the soft, flexible and all-fibre based power generator are highly attractive for a variety of potential applications such as wearable electronic systems and energy harvesters charged from the ambient environment or by human movement.
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/C4EE00389F
An industrially applicable catalytic methodology for dihydrogen formation from a proton source remains at the forefront of all efforts to replace the present fossil fuel economy by a hydrogen economy. This review tries to summarize the achievements which have been made with molecular organometallic complexes as catalysts for the dehydrogenation of alcohols. Biology uses NAD+ as a metal-free hydrogen acceptor which converts with the help of enzymes (alcohol dehydrogenase, aldehyde dehydrogenase) alcohols in carbonyl compounds, NADH, and protons. In the regeneration of NADH to NAD+, electrons are stored in electron transfer enzymes (ferredoxines) which are subsequently used to reduce protons to hydrogen with the help of hydrogenases or nitrogenases which ensures a very low overpotential for the reduction. Man-made organometallic complexes are rather primitive with respect to this complex machinery but use some principles from biology as guide lines. Classical complexes like rhodium or ruthenium phosphane complexes achieve at best a few thousands of turn over frequencies (TOFs). Established reactions like oxidative addition of the hydroxyl group of the substrate to the metal centre, β-hydrogen elimination from the α-CH group of the coordinated alcohol, product dissociation, and reductive elimination of hydrogen are involved in the proposed catalytic cycles. Complexes which show metal–ligand cooperativity show a significantly better performance with respect to turn over frequencies (conversion rate = activity) and turn over numbers (number of product molecules per catalyst molecule = efficiency). In these catalytic systems, the alcohol substrate is converted with the help of active centres in the ligand backbone which participate directly and reversibly in the transformation of the substrate. Present results indicate that dehydrogenative coupling reactions of the type, R–CH2–OH + XH → RCOX + 2H2, proceed especially well and can be applied to a wide range of substrates including multiple dehydrogenative couplings leading to polyesters or polyamides. In photocatalytic conversions, alcohols can be deoxygenated to hydrocarbons, CO, and H2 which should be further explored in the future. New developments consist of the construction of organometallic fuel cells (OMFCs) where the anode is composed of molecular catalysts embedded into a conducting support material. Here no free hydrogen is evolved but it is directly converted to electric current and protons according to H2 → 2H+ + 2e. The review focuses on the catalysis with organometallic complexes but lists some selected results obtained with heterogeneous catalytic systems for comparison.
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/C4EE03230F
Lignin is an alkyl-aromatic polymer present in plant cell walls for defense, structure, and water transport. Despite exhibiting a high-energy content, lignin is typically slated for combustion in modern biorefineries due to its inherent heterogeneity and recalcitrance, whereas cellulose and hemicellulose are converted to renewable fuels and chemicals. However, it is critical for the viability of third-generation biorefineries to valorize lignin alongside polysaccharides. To that end, we employ metabolic engineering, separations, and catalysis to convert lignin-derived species into cis,cis-muconic acid, for subsequent hydrogenation to adipic acid, the latter being the most widely produced dicarboxylic acid. First, Pseudomonas putida KT2440 was metabolically engineered to funnel lignin-derived aromatics to cis,cis-muconate, which is an atom-efficient biochemical transformation. This engineered strain was employed in fed-batch biological cultivation to demonstrate a cis,cis-muconate titer of 13.5 g L−1 in 78.5 h from a model lignin-derived compound. cis,cis-Muconic acid was recovered in high purity (>97%) and yield (74%) by activated carbon treatment and crystallization (5 °C, pH 2). Pd/C was identified as a highly active catalyst for cis,cis-muconic acid hydrogenation to adipic acid with high conversion (>97%) and selectivity (>97%). Under surface reaction controlling conditions (24 °C, 24 bar, ethanol solvent), purified cis,cis-muconic acid exhibits a turnover frequency of 23–30 s−1 over Pd/C, with an apparent activation energy of 70 kJ mol−1. Lastly, cis,cis-muconate was produced with engineered P. putida grown on a biomass-derived, lignin-enriched stream, demonstrating an integrated strategy towards lignin valorization to an important commodity chemical.
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/C4EE03359K
Microbial electrochemistry is the study and application of interactions between living microbial cells and electrodes (i.e. electron conductors, capacitive materials). For a long time this subfield of bioelectrochemistry has been the interest of mainly fundamental researchers. This has considerably changed during the last decade and microbial electrochemistry gained interest from applied researchers and engineers. These researchers took the microbial fuel cell (MFC), which is a system that converts the chemical energy of organic material in wastewater into electric power, from a concept to a technology. In addition, a plethora of derivative technologies, such as microbial electrolysis cells (MECs), microbial desalination cells (MDCs), photomicrobial fuel cells (photoMFCs), microbial electrosynthesis (MES), and biocomputing have been developed. The growing number of systems is often referred to in literature under the termini bioelectrochemical system (BES), microbial electrochemical technology (MET), or electrobiotechnology. Within this article we introduce a classification of technologies based on interfacing microbiology and electrochemistry. We argue that BESs comprise all systems based on bioelectrochemistry, with a further layer of termini through the use of METs. Primary METs are based on extracellular electron transfer (direct or mediated), whereas secondary METs include systems in which electrochemistry is connected – at least through ionic contact – with a microbial process via the electrochemical control or adaptation of environmental parameters, such as pH or metabolite concentration level.
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/C4EE03389B
Batteries that shuttle multivalent ions such as Mg2+ and Ca2+ ions are promising candidates for achieving higher energy density than available with current Li-ion technology. Finding electrode materials that reversibly store and release these multivalent cations is considered a major challenge for enabling such multivalent battery technology. In this paper, we use recent advances in high-throughput first-principles calculations to systematically evaluate the performance of compounds with the spinel structure as multivalent intercalation cathode materials, spanning a matrix of five different intercalating ions and seven transition metal redox active cations. We estimate the insertion voltage, capacity, thermodynamic stability of charged and discharged states, as well as the intercalating ion mobility and use these properties to evaluate promising directions. Our calculations indicate that the Mn2O4 spinel phase based on Mg and Ca are feasible cathode materials. In general, we find that multivalent cathodes exhibit lower voltages compared to Li cathodes; the voltages of Ca spinels are ∼0.2 V higher than those of Mg compounds (versus their corresponding metals), and the voltages of Mg compounds are ∼1.4 V higher than Zn compounds; consequently, Ca and Mg spinels exhibit the highest energy densities amongst all the multivalent cation species. The activation barrier for the Al3+ ion migration in the Mn2O4 spinel is very high (∼1400 meV for Al3+ in the dilute limit); thus, the use of an Al based Mn spinel intercalation cathode is unlikely. Amongst the choice of transition metals, Mn-based spinel structures rank highest when balancing all the considered properties.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
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工程技术1区 | CHEMISTRY, MULTIDISCIPLINARY 化学综合1区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
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3.4 | 279 | Science Citation Index Expanded | Not |
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